molecular formula C18H19N3O3S3 B2565398 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 941899-75-8

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2565398
CAS No.: 941899-75-8
M. Wt: 421.55
InChI Key: QFYPMVQRAJOQLA-UHFFFAOYSA-N
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Description

2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C18H19N3O3S3 and its molecular weight is 421.55. The purity is usually 95%.
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Biological Activity

The compound 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a synthetic organic molecule belonging to the class of benzo[e][1,2,4]thiadiazine derivatives. Its unique structure and functional groups suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potentials, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C₁₉H₂₁N₃O₄S₂
  • Molecular Weight : 419.5 g/mol
  • Key Functional Groups : Acetamide, thiadiazine core, and ethyl substituent.

The structural attributes contribute to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the benzo[e][1,2,4]thiadiazine framework exhibit a range of antimicrobial properties. Preliminary studies suggest that this specific compound may demonstrate:

  • Inhibition of bacterial growth : The compound has been tested against various pathogenic bacteria, showing significant efficacy in inhibiting their growth.
  • Antifungal properties : Similar derivatives have shown effectiveness against fungal strains, indicating a broad spectrum of antimicrobial activity.
Activity Type Mechanism Reference
AntibacterialEnzyme inhibition
AntifungalCell membrane disruption

Enzyme Inhibition

The compound's structure suggests potential interactions with specific enzymes:

  • Acetylcholinesterase Inhibition : Studies on similar thiadiazine derivatives have shown superior efficacy against acetylcholinesterase compared to conventional drugs. This suggests that the compound may also inhibit this enzyme effectively.
Enzyme Target Inhibition Type Efficacy Comparison
AcetylcholinesteraseCompetitiveHigher than reference drugs
Alkaline phosphataseNon-competitiveSignificant inhibition observed

Antiviral Activity

Some derivatives of thiadiazines have been evaluated for their antiviral properties:

  • HIV Inhibition : The compound may exhibit antiviral activity against HIV strains based on structural similarities with other effective compounds tested in vitro.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is believed to involve:

  • Receptor Modulation : Potential interaction with neurotransmitter receptors could lead to modulation of neurotransmission.
  • Enzyme Interaction : The ability to inhibit specific enzymes suggests a mechanism that could be beneficial in treating conditions characterized by enzyme dysregulation.

Case Studies

Several studies have focused on related compounds within the same chemical class:

  • A study assessed the anticancer properties of related thiadiazine derivatives against various cancer cell lines (BHK-21 and H157), demonstrating promising results in inhibiting cell proliferation.
  • Another investigation highlighted the anti-inflammatory effects of similar compounds in animal models, suggesting potential therapeutic applications for inflammatory diseases.

Properties

IUPAC Name

2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S3/c1-3-21-15-9-4-5-10-16(15)27(23,24)20-18(21)26-12-17(22)19-13-7-6-8-14(11-13)25-2/h4-11H,3,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYPMVQRAJOQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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